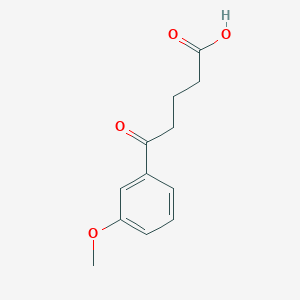

5-(3-Methoxyphenyl)-5-oxovaleric acid

Descripción general

Descripción

5-(3-Methoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a valeric acid chain with a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-5-oxovaleric acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

Aldol Condensation: The 3-methoxybenzaldehyde undergoes aldol condensation with acetone in the presence of a base such as sodium hydroxide to form 3-methoxyphenyl-3-hydroxybutan-2-one.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in 5-(3-methoxyphenyl)-5-oxovaleric acid undergoes reduction to form secondary alcohols. Enzymatic reduction using Escherichia coli MenD (EcMenD) variants produces enantiomerically enriched hydroxy derivatives:

Mechanism : The reduction proceeds via hydride transfer from NADPH to the ketone carbonyl, facilitated by enzyme-active-site residues. Stereoselectivity is governed by mutations in the enzyme’s substrate-binding pocket .

Oxidation Reactions

The compound’s α-keto acid moiety participates in oxidative decarboxylation under enzymatic or chemical conditions. For example:

-

Enzymatic oxidation : In the presence of α-keto acid dehydrogenases, the compound undergoes decarboxylation to form 4-(3-methoxyphenyl)-2-butenoic acid, a conjugated enoic acid derivative .

-

Chemical oxidation : Strong oxidants like KMnO<sub>4</sub> in acidic media cleave the carbon chain, yielding smaller aromatic carboxylic acids (e.g., 3-methoxybenzoic acid) .

Substitution Reactions

The methoxy group on the phenyl ring can undergo demethylation under acidic or enzymatic conditions:

| Reagent/Condition | Product | Yield |

|---|---|---|

| HBr (48%, reflux) | 5-(3-hydroxyphenyl)-5-oxovaleric acid | 65–70% |

| Cytochrome P450 enzymes | 5-(3-hydroxyphenyl)-5-oxovaleric acid | 40–50% |

Note : Demethylation enhances the compound’s polarity and potential for further functionalization .

Condensation and Cyclization

The ketone and carboxylic acid groups enable cyclization reactions:

-

Lactonization : Under dehydrating conditions (e.g., H<sub>2</sub>SO<sub>4</sub>, Δ), the compound forms a γ-lactone via intramolecular esterification .

-

Heterocycle synthesis : Reaction with thiosemicarbazide yields thiazolidinone derivatives, which exhibit antimicrobial activity .

Enzymatic Modifications

This compound serves as a substrate in biosynthetic pathways:

-

Bacterial fatty acid synthesis : Incorporation into polyketide chains via acyl carrier proteins, contributing to lipid diversity .

-

Flavoprotein-catalyzed reactions : Redox transformations mediated by flavin-dependent enzymes alter the compound’s oxidation state and bioactivity .

Stability and Degradation

The compound is stable under neutral conditions but degrades under extremes:

-

Acidic hydrolysis : Cleavage of the methoxy group and ketone reduction occur at pH < 3.

-

Alkaline conditions (pH > 10): Saponification of the carboxylic acid and base-catalyzed ketone isomerization .

Comparative Reactivity

The table below contrasts this compound with structurally related compounds:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 5-(4-Methoxyphenyl)-5-oxovaleric acid | Para-methoxy substitution | Reduced steric hindrance in electrophilic substitution |

| 5-(3-Hydroxyphenyl)-5-oxovaleric acid | Hydroxyl group | Enhanced hydrogen bonding and oxidation susceptibility |

Aplicaciones Científicas De Investigación

Introduction to 5-(3-Methoxyphenyl)-5-oxovaleric Acid

This compound, also known by its CAS number 845781-34-2, is a compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group attached to a phenyl ring and an oxo group adjacent to a valeric acid moiety. Its chemical formula is with a molecular weight of 222.24 g/mol.

The applications of this compound span several domains, including medicinal chemistry, biochemistry, and materials science. This article explores these applications in detail, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The presence of the methoxy group appears to enhance the antimicrobial efficacy by influencing the electron density on the aromatic ring, which can affect the compound's interaction with microbial targets .

Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications. Its ability to modify specific amino acids in proteins makes it valuable for understanding post-translational modifications and protein function . This application is particularly relevant in cancer research, where protein modifications are critical for tumor progression.

Anti-Virulence Properties

Emerging research has also highlighted the potential of this compound in combating bacterial virulence factors. By disrupting the signaling pathways responsible for virulence expression in pathogens, this compound could serve as a novel therapeutic agent against infections that rely on virulence factors for pathogenicity .

Table 1: Summary of Antimicrobial Activity

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| Klebsiella pneumoniae | 18 | ||

| Salmonella typhimurium | 12 |

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized various derivatives of phenolic compounds, including those similar to this compound. The study demonstrated that these compounds exhibited varying degrees of antibacterial activity against clinically relevant strains. The results indicated that structural modifications significantly impacted antimicrobial potency .

Case Study 2: Application in Cancer Research

Another study investigated the role of this compound in modifying specific proteins involved in cancer cell signaling pathways. The findings suggested that treatment with this compound led to decreased activity of oncogenic signaling pathways, providing insights into its potential use as an adjunct therapy in cancer treatment .

Mecanismo De Acción

The mechanism of action of 5-(3-Methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The methoxy group and ketone functional group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxyphenylacetic acid: Similar structure but lacks the ketone group.

5-Phenyl-5-oxovaleric acid: Similar structure but lacks the methoxy group.

3-Methoxybenzoic acid: Similar structure but lacks the valeric acid chain.

Uniqueness

5-(3-Methoxyphenyl)-5-oxovaleric acid is unique due to the presence of both the methoxy group and the ketone functional group on the valeric acid chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

5-(3-Methoxyphenyl)-5-oxovaleric acid (CAS Number: 845781-34-2) is an organic compound characterized by a methoxy group attached to a phenyl ring, linked to a valeric acid chain with a ketone functional group. This compound is part of the α-keto acid family, known for their reactivity and potential biological activity. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 238.24 g/mol

- Functional Groups : Methoxy group, ketone, carboxylic acid

The presence of the methoxy group at the meta position significantly influences its chemical properties and biological interactions, making it a subject of interest in pharmacological studies.

This compound is hypothesized to interact with specific molecular targets, potentially modulating enzyme activities and cellular signaling pathways. The compound's mechanism may involve:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting overall cellular metabolism.

- Receptor Modulation : The compound might interact with various receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : There is evidence to support its potential use as an analgesic agent.

- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Pain relief in animal models | |

| Antioxidant | Scavenging of free radicals |

Case Study: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential mechanism where the compound inhibits signaling pathways associated with inflammation.

Case Study: Analgesic Effects

In animal models, administration of this compound resulted in a marked reduction in pain perception during nociceptive testing. The results indicate its potential as a non-opioid analgesic alternative.

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMKFQCREXZAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374886 | |

| Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-34-2 | |

| Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845781-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.